2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone” is a benzimidazole derivative featuring a pyrrolidine ring substituted with a 4-chlorophenylsulfonyl group and an ethanone linker.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-5-7-15(8-6-14)27(25,26)16-9-10-22(11-16)19(24)12-23-13-21-17-3-1-2-4-18(17)23/h1-8,13,16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIFJVNGZYVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Attachment of Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group can be attached through a sulfonylation reaction using chlorosulfonic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could lead to the formation of a more saturated compound.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and antimicrobial properties.
Anticancer Activity
A study focusing on related compounds demonstrated that derivatives incorporating the benzimidazole and sulfonamide functionalities showed promising anticancer effects. Specifically, compounds synthesized from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone exhibited selective cytotoxicity against human liver cancer cell lines (HepG2) with selectivity indices surpassing that of methotrexate, a common chemotherapeutic agent .
Table 1: Selectivity Indices of Related Compounds Against HepG2 Cells
| Compound ID | Selectivity Index |
|---|---|
| Compound 8 | 33.21 |
| Compound 11 | 30.49 |
| Compound 4 | 19.43 |
| Methotrexate | 4.14 |
Antimicrobial Properties
The sulfonamide group is known for its antibacterial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively. The incorporation of the benzimidazole ring enhances this activity, making it a candidate for developing new antibiotics .
Case Study 1: Anticancer Evaluation
In a systematic evaluation of various benzimidazole derivatives, the compound demonstrated significant inhibition of HepG2 cell proliferation in vitro. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer cell survival pathways .
Case Study 2: Antimicrobial Testing
Another research project assessed the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds containing the benzimidazole-sulfonamide framework exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole moiety could bind to nucleic acids or proteins, while the pyrrolidine and chlorophenyl sulfonyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 2: Sulfonyl-Containing Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Feature | Activity |
|---|---|---|---|---|
| Target Compound | Not provided | Not provided | 4-Chlorophenylsulfonyl | Hypothesized broad |
| Coumarin Hybrids | C₂₃H₁₆BrN₃O₃ | 474.29 | 4-Bromobenzyl | Antimicrobial |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.90 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, and a pyrrolidine moiety substituted with a chlorophenyl sulfonyl group.
Anticancer Activity
Several studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. Research has shown that related benzimidazole compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, one study found that benzimidazole derivatives could inhibit the proliferation of cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Caspase activation |
| Compound B | MCF-7 | 15 | Bcl-2 downregulation |
| 2-(1H-benzo[d]imidazol-1-yl)-... | A549 | TBD | TBD |
Antimicrobial Activity
The benzimidazole scaffold is also associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
GABA-A Receptor Modulation
Recent studies have explored the role of benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, potentially leading to anxiolytic effects. The structural modifications in the compound can influence its affinity and efficacy at the receptor site .
Study on Metabolic Stability
A comparative study assessed the metabolic stability of various benzimidazole derivatives using human liver microsomes (HLMs). One promising compound from this series showed over 90% stability after 120 minutes of incubation, indicating lower metabolic degradation compared to traditional drugs like alpidem, which was heavily metabolized . This suggests that structural modifications in benzimidazoles can lead to improved pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
